molecular formula C13H15ClN2O B15153705 2-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide

2-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide

Cat. No.: B15153705
M. Wt: 250.72 g/mol
InChI Key: HWTUYWOUWHLNKW-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloroacetamide group attached to an indole moiety, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of 2-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide typically involves the reaction of 1-(1H-indol-3-yl)propan-2-amine with chloroacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind with high affinity to various biological targets, which can lead to modulation of their activity. The chloroacetamide group may also play a role in the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide include other indole derivatives with different substituents on the indole ring or the acetamide group. For example:

    2-chloro-N-[1-(1H-indol-3-yl)ethyl]acetamide: Similar structure but with an ethyl group instead of a propyl group.

    N-[1-(1H-indol-3-yl)propan-2-yl]acetamide: Lacks the chloro substituent.

    2-bromo-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide: Has a bromo group instead of a chloro group

These compounds may exhibit different biological activities and reactivities due to the variations in their structures, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

2-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide

InChI

InChI=1S/C13H15ClN2O/c1-9(16-13(17)7-14)6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8-9,15H,6-7H2,1H3,(H,16,17)

InChI Key

HWTUYWOUWHLNKW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)CCl

Origin of Product

United States

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